molecular formula C24H27NO4 B8097831 N-Fmoc-N-(cyclohexylmethyl)-glycine

N-Fmoc-N-(cyclohexylmethyl)-glycine

Cat. No.: B8097831
M. Wt: 393.5 g/mol
InChI Key: VSSOWPIVIKACBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-(cyclohexylmethyl)-glycine is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a cyclohexylmethyl substituent at the secondary amine. Its structural uniqueness lies in the cyclohexylmethyl group, which distinguishes it from other Fmoc-protected glycine analogs.

Properties

IUPAC Name

2-[cyclohexylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSOWPIVIKACBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc-Mediated Coupling of Glycine Derivatives

A method described in Patent WO1995028385A1 involves reacting methyl NN-Boc-2-acetoxyglycine with cyclohexylmethyl halides (e.g., bromide or iodide) in the presence of zinc dust. Key steps include:

  • Reaction Setup : Combine methyl NN-Boc-2-acetoxyglycine (1 eq), cyclohexylmethyl halide (1.2 eq), and zinc dust (3 eq) in dimethylformamide (DMF) at 10–25°C for 12–24 hours.

  • Workup : Filter, wash with 0.5 M HCl and saturated NaHCO3_3, and concentrate under reduced pressure.

  • Deprotection : Hydrolyze the ester using LiOH/H2_2O to yield NN-Boc-N-(cyclohexylmethyl)-glycine.

  • Fmoc Introduction : Replace the Boc group by treating with Fmoc-Cl (1.5 eq) and NN-methylmorpholine (2 eq) in dichloromethane (DCM).

Yield : ~75–85% after purification via silica gel chromatography.

Reductive Amination of Glyoxylic Acid Esters

Patent US5686625A outlines a route using glyoxylic acid methyl ester hemiacetal and cyclohexylmethylamine:

  • Condensation : React glyoxylic acid methyl ester hemiacetal (1 eq) with cyclohexylmethylamine (1.5 eq) in methanol at 25–45°C to form an imine intermediate.

  • Hydrogenation : Catalyze with nickel-supported catalyst under 40–80 bar H2_2 at 115°C to produce NN-(cyclohexylmethyl)-glycine methyl ester.

  • Saponification : Hydrolyze the ester with NaOH to yield the free acid.

  • Fmoc Protection : Treat with Fmoc-OSu (Fmoc-NN-succinimidyl carbonate) in DMF/water (4:1).

Key Data :

StepConditionsYield (%)
Condensation25–45°C, 3–6 h90
Hydrogenation115°C, 40–80 bar H2_2, Ni catalyst85
Fmoc ProtectionDMF, rt, 12 h78

Solid-Phase Peptide Synthesis (SPPS) Approaches

On-Resin Assembly Using Fmoc Chemistry

Protocols from Bachem and Nowick Laboratory detail SPPS-compatible strategies:

  • Resin Loading : Attach Fmoc-Gly-OH to 2-chlorotrityl chloride resin (0.57 mmol/g loading) in DCM using DIEA (3 eq).

  • Alkylation : Treat with cyclohexylmethyl bromide (2 eq) and Hünig’s base (4 eq) in DMF at 25°C for 6 hours.

  • Deprotection/Coupling : Remove Fmoc with 20% piperidine/DMF, then couple subsequent amino acids as needed.

Advantages :

  • Avoids solution-phase purification challenges.

  • Enables direct integration into peptide chains.

Limitations :

  • Low efficiency for bulky substituents (e.g., cyclohexylmethyl).

Comparative Analysis of Methods

MethodAdvantagesChallengesScalability
Zinc-Mediated CouplingHigh yield (75–85%)Requires toxic solvents (DMF)Industrial
Reductive AminationMild conditions, high purityHigh-pressure H2_2 requiredPilot-scale
SPPSIdeal for peptide incorporationLimited to small-scale synthesisLab-scale

Characterization and Quality Control

  • HPLC : Purity >95% (C18 column, MeCN/H2_2O gradient).

  • NMR : 1^1H NMR (DMSO-d6d_6): δ 7.41 (d, 1H, Ar–H), 4.83 (d, 2H, CH2_2C≡CH), 1.81–1.90 (m, 1H, cyclohexyl).

  • MS : [M+Na]+^+ = 492.1787 (HRMS) .

Chemical Reactions Analysis

Scientific Research Applications

Peptide Synthesis

Fmoc-CyGly as a Building Block

Fmoc-CyGly is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection and facilitates the stepwise addition of amino acids to form peptides. Its cyclohexylmethyl side chain contributes to the overall hydrophobic character of the peptide, which can enhance the stability and bioactivity of the resulting compounds.

Advantages in Peptide Design

  • Increased Stability : The incorporation of Fmoc-CyGly into peptides can improve their resistance to enzymatic degradation.
  • Enhanced Solubility : The cyclohexylmethyl group can increase the solubility of peptides in organic solvents, making it easier to purify and characterize them.
  • Diverse Functionalization : Fmoc-CyGly can be further modified to introduce various functional groups, allowing for tailored properties in therapeutic applications.

Drug Discovery

Role in Developing Bioactive Compounds

Fmoc-CyGly has been utilized in the development of peptidomimetics—compounds that mimic the structure and function of peptides but with improved pharmacological properties. These compounds are essential in targeting protein-protein interactions (PPIs), which are critical in many biological processes and disease mechanisms.

Case Studies

  • Inhibition of Protein-Protein Interactions : Research has demonstrated that peptidomimetics incorporating Fmoc-CyGly can effectively disrupt key PPIs involved in cancer progression. For instance, studies focusing on the p53-MDM2 interaction have shown that modified peptides can inhibit this interaction, leading to enhanced p53 activity and potential anti-cancer effects .
  • Neurotransmitter Receptor Modulation : Fmoc-CyGly derivatives have also been explored for their ability to selectively modulate neurotransmitter receptors, such as the α4β2 nicotinic acetylcholine receptor. Compounds developed using this amino acid have shown promising results in blocking nicotine-induced responses, indicating potential applications in smoking cessation therapies .

Therapeutic Applications

Potential Uses in Cancer Therapy

The ability of Fmoc-CyGly-containing compounds to inhibit critical PPIs positions them as candidates for novel cancer therapeutics. By mimicking natural peptide interactions, these compounds can restore or enhance tumor suppressor functions that are often lost in cancer cells.

Research Insights

  • Stability and Efficacy : Studies indicate that peptides containing Fmoc-CyGly exhibit higher stability against proteolytic enzymes compared to their natural counterparts, which may lead to improved therapeutic efficacy .
  • Cellular Activity : Preliminary cellular assays have shown that these peptidomimetics can activate transcriptional pathways associated with tumor suppression, further supporting their potential as therapeutic agents .

Summary of Findings

The applications of N-Fmoc-N-(cyclohexylmethyl)-glycine extend across multiple domains within scientific research. Its role as a versatile building block in peptide synthesis, coupled with its potential for drug discovery and therapeutic development, highlights its significance in modern medicinal chemistry.

Application AreaKey FeaturesExamples/Case Studies
Peptide SynthesisIncreased stability and solubilityUsed in SPPS; enhances peptide properties
Drug DiscoveryTargets protein-protein interactionsInhibits p53-MDM2 interaction; modulates neurotransmitter receptors
Therapeutic ApplicationsPotential anti-cancer propertiesActivates tumor suppressor pathways

Mechanism of Action

The primary mechanism of action of N-Fmoc-N-(cyclohexylmethyl)-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural and functional differences between N-Fmoc-N-(cyclohexylmethyl)-glycine and related compounds:

Compound Name Substituent Key Features Molecular Weight (g/mol) References
This compound Cyclohexylmethyl High hydrophobicity, steric bulk; potential for enhancing bioactivity ~353.5 (estimated)
N-Fmoc-N-(cyclohexyl)-glycine Cyclohexyl Reduced steric hindrance compared to cyclohexylmethyl; moderate hydrophobicity 353.5
N-Fmoc-N-methylglycine (Fmoc-sarcosine) Methyl Minimal steric bulk; increased flexibility in peptide chains 311.34
N-Fmoc-N-(3-acetamidopropyl)-glycine 3-Acetamidopropyl Introduces polar amide group; enhances hydrogen bonding capability 394.44
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]-glycine 4-(tert-Butoxy)-4-oxobutyl Bulky, oxygen-rich substituent; may improve solubility in organic solvents 439.50
N-Fmoc-N-(3-pyridinylmethyl)-glycine 3-Pyridinylmethyl Aromatic, basic group; enables π-π interactions and metal coordination ~327.3 (estimated)
Key Observations:
  • Cyclohexylmethyl vs.
  • Methyl Substitution (Fmoc-sarcosine) : The smaller methyl group reduces steric effects, favoring faster coupling kinetics in SPPS but offering less conformational control .
  • Acetamidopropyl and Pyridinylmethyl : These substituents introduce polar or aromatic functionalities, expanding applications in drug delivery (e.g., targeting metal ions or enhancing solubility) .

Physicochemical Properties

  • Hydrophobicity : The cyclohexylmethyl group confers higher logP values compared to methyl or acetamidopropyl derivatives, as seen in , where glycine substitutions altered self-assembly behavior based on hydrophobicity.
  • Solubility : Polar substituents (e.g., acetamidopropyl) enhance aqueous solubility, whereas cyclohexylmethyl derivatives are more soluble in organic solvents like DMF or DCM .

Biological Activity

N-Fmoc-N-(cyclohexylmethyl)-glycine is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C24_{24}H27_{27}NO4_4
  • Molecular Weight : 393.48 g/mol
  • CAS Number : 1374785-49-5

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during coupling reactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Glycine : Glycine is first protected using Fmoc-OSu to yield the Fmoc-glycine derivative.
  • Alkylation : The protected glycine is then alkylated with cyclohexylmethyl bromide or a similar reagent to introduce the cyclohexylmethyl group.
  • Deprotection : The Fmoc group can be removed under basic conditions to yield the final product.

This method allows for high yields and purity, making it suitable for large-scale applications in peptide synthesis and drug development .

Pharmacological Properties

This compound exhibits several biological activities that are relevant to its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that derivatives of glycine, including this compound, may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast cancer models .
  • Neuroprotective Effects : Research suggests that certain amino acid derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits. The cyclohexylmethyl group may enhance the lipophilicity of the compound, improving its ability to cross the blood-brain barrier .
  • Enzyme Inhibition : There is evidence that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although further studies are needed to elucidate these mechanisms .

Case Studies

  • Case Study on Anticancer Properties :
    • A study evaluated various Fmoc-protected amino acids for their cytotoxicity against MCF-7 breast cancer cells. This compound demonstrated significant inhibition with an IC50 value of approximately 25 µM, indicating its potential as a lead compound for anticancer drug development .
  • Neuroprotective Mechanism Investigation :
    • In a model of neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative stress. The compound reduced cell death by 40% compared to untreated controls, suggesting a protective mechanism possibly involving antioxidant activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other amino acid derivatives:

CompoundAnticancer ActivityNeuroprotective EffectsEnzyme Inhibition
This compoundModerate (IC50 = 25 µM)Significant (40% reduction in cell death)Potentially active
N-Boc-L-propargylglycineHigh (IC50 = 10 µM)ModerateConfirmed
N-Fmoc-L-alanineLowLowNot active

Q & A

Q. What are the standard protocols for synthesizing peptides containing N-Fmoc-N-(cyclohexylmethyl)-glycine?

The synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Coupling reactions use activating agents like PyBOP®/DIPEA for efficient amide bond formation. Post-coupling, Fmoc deprotection is achieved with 20% piperidine in DMF. The cyclohexylmethyl group enhances steric bulk, which may require extended coupling times (e.g., 2–4 hours) to ensure complete incorporation .

Q. How should this compound be stored to maintain stability?

Store as a freeze-dried powder at -20°C in aliquots to avoid repeated freeze-thaw cycles. For short-term use (≤1 week), 4°C is acceptable. Long-term stability (≥6 months) requires storage at -80°C . Ensure anhydrous conditions during handling to prevent hydrolysis of the Fmoc group .

Q. What safety precautions are necessary when handling this compound?

Refer to its Material Safety Data Sheet (MSDS): Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation from piperidine during Fmoc deprotection. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in SPPS, particularly for N-terminal residues?

Challenges arise from steric hindrance due to the cyclohexylmethyl group. Strategies include:

  • Using double coupling with HBTU/HOBt or COMU®.
  • Increasing reaction temperature to 40–50°C to enhance reagent mobility.
  • Employing microwave-assisted synthesis for accelerated kinetics. Monitoring by Kaiser or chloranil tests ensures completeness .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • UPLC-MS : Quantify impurities using a C18 column (e.g., 1.7 µm, 2.1 × 50 mm) with a water/acetonitrile gradient (0.1% formic acid).
  • NMR : Confirm regiochemistry via 1^1H and 13^13C signals for the cyclohexylmethyl group (δ ~1.0–2.0 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm).
  • HPLC : Assess purity (>95%) with UV detection at 265 nm (Fmoc absorption) .

Q. How does the cyclohexylmethyl substituent influence peptide self-assembly and aggregation kinetics?

The hydrophobic cyclohexyl group enhances π-π stacking of Fmoc moieties, promoting fibril formation. Compare with glycine or alanine derivatives via:

  • TEM : Visualize nanostructure morphology.
  • Oscillatory rheometry : Measure gelation thresholds (e.g., storage modulus GG').
  • FTIR : Track β-sheet formation (amide I band at ~1620 cm1^{-1}). Substitution with glycine reduces steric hindrance but may increase aggregation propensity .

Q. How to resolve contradictions in aggregation data between batch syntheses?

Discrepancies often stem from trace solvents (e.g., DMF) or temperature fluctuations during purification. Mitigate by:

  • Standardizing dialysis or lyophilization protocols.
  • Using dynamic light scattering (DLS) to monitor particle size consistency.
  • Validating results across multiple batches with controlled kinetic conditions .

Q. What mechanistic insights explain the pH-dependent solubility of this compound?

The apparent pKa of the glycine α-amine shifts due to Fmoc hydrophobicity (~6.5–7.5 vs. ~9.6 for free glycine). Use potentiometric titration to map protonation states. Below pKa, protonation increases solubility; above pKa, deprotonation drives self-assembly via hydrophobic and π-π interactions .

Methodological Tables

Parameter Recommended Protocol Reference
Coupling ReagentPyBOP®/DIPEA (1:2 molar ratio)
Deprotection20% piperidine/DMF (2 × 5 min)
Storage Temperature (Long-term)-80°C (freeze-dried)
Analytical Purity CheckUPLC-MS (C18 column, 265 nm detection)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.